![molecular formula C9H14N2O3S B14389873 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid CAS No. 88367-99-1](/img/structure/B14389873.png)
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid is an organic compound that features both an amino group and a sulfonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid typically involves multiple steps, starting from benzene derivatives. One common method involves the sulfonation of benzene to introduce the sulfonic acid group, followed by nitration to introduce the amino group. Subsequent reduction and alkylation steps are used to introduce the ethylamino group.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and nitration reactions, followed by catalytic hydrogenation and alkylation. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and sulfonic acid groups direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sulfuric acid (H₂SO₄), nitric acid (HNO₃)
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted benzene derivatives
Aplicaciones Científicas De Investigación
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid
- 4-Amino-2-methylbenzoic acid
- Benzoic acid derivatives
Uniqueness
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid is unique due to the presence of both an ethylamino group and a sulfonic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88367-99-1 |
|---|---|
Fórmula molecular |
C9H14N2O3S |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
2-amino-4-(ethylaminomethyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c1-2-11-6-7-3-4-9(8(10)5-7)15(12,13)14/h3-5,11H,2,6,10H2,1H3,(H,12,13,14) |
Clave InChI |
DILBLCRSIYQWIH-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC(=C(C=C1)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
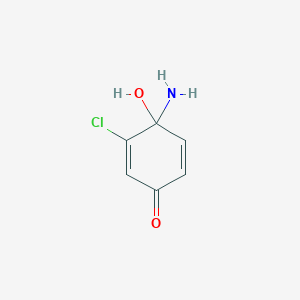
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
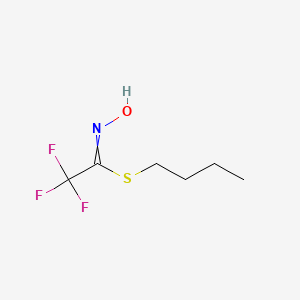


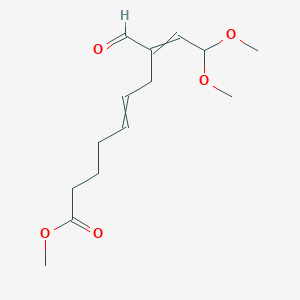
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
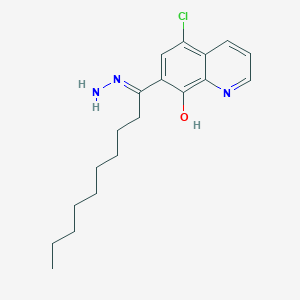
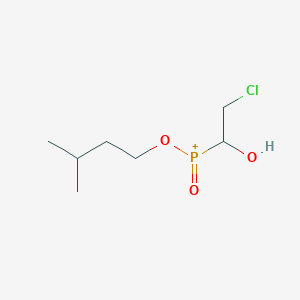
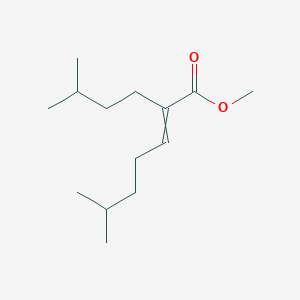
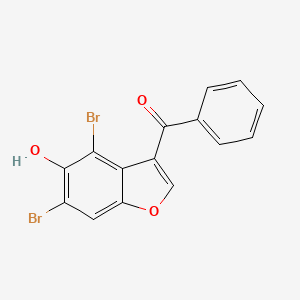
![2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol](/img/structure/B14389875.png)

